1-Bromo-3-chloro-5-iodobenzene

Sequential cross‑coupling Chemoselectivity Bond dissociation energy

1-Bromo-3-chloro-5-iodobenzene (C₆H₃BrClI, MW 317.35 g mol⁻¹) is a 1,3,5‑trihalogenated benzene derivative that carries bromine, chlorine and iodine substituents at symmetrical meta‑positions on the aromatic ring. The three carbon–halogen bonds exhibit a well‑established reactivity gradient (C–I > C–Br > C–Cl) that enables stepwise, chemoselective functionalisation in metal‑catalysed cross‑coupling reactions, making the compound a versatile intermediate for the construction of unsymmetrical, multi‑substituted aromatic architectures.

Molecular Formula C6H3BrClI
Molecular Weight 317.35 g/mol
CAS No. 13101-40-1
Cat. No. B084608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-iodobenzene
CAS13101-40-1
Molecular FormulaC6H3BrClI
Molecular Weight317.35 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)I)Cl
InChIInChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyRSGRRCWDCXLEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) – A Trihalogenated Benzene Building Block with Three Orthogonal Reactive Handles for Sequential Cross‑Coupling


1-Bromo-3-chloro-5-iodobenzene (C₆H₃BrClI, MW 317.35 g mol⁻¹) is a 1,3,5‑trihalogenated benzene derivative that carries bromine, chlorine and iodine substituents at symmetrical meta‑positions on the aromatic ring [1]. The three carbon–halogen bonds exhibit a well‑established reactivity gradient (C–I > C–Br > C–Cl) that enables stepwise, chemoselective functionalisation in metal‑catalysed cross‑coupling reactions, making the compound a versatile intermediate for the construction of unsymmetrical, multi‑substituted aromatic architectures [2][3].

Why 1-Bromo-3-chloro-5-iodobenzene Cannot Be Replaced by Symmetric 1,3,5‑Trihalobenzenes – The Demand for Orthogonal Reactivity in Sequential Bond Formation


Symmetric 1,3,5‑trihalobenzenes (e.g., 1,3,5‑tribromobenzene, 1,3,5‑triiodobenzene) present three identical reactive sites; under cross‑coupling conditions they overwhelmingly favour multi‑coupling, delivering fully substituted products in a single operation and do not permit stepwise introduction of three different aryl/heteroaryl groups in a controlled order [1]. The mixed‑halogen motif of 1‑bromo‑3‑chloro‑5‑iodobenzene exploits the intrinsic oxidative‑addition preference I > Br > Cl to enable sequential, site‑selective Suzuki–Miyaura, Negishi, Sonogashira or Buchwald–Hartwig couplings, thereby granting the synthetic chemist precise control over substitution pattern and final molecular architecture – a capability that none of the symmetric trihalobenzenes can offer [2][3].

Quantitative Differentiation Evidence for 1-Bromo-3-chloro-5-iodobenzene Relative to Closest Structural Analogs


Sequential Chemoselective Cross‑Coupling Enabled by Three Distinct Carbon–Halogen Bond Dissociation Energies

The three C–X bonds in 1‑bromo‑3‑chloro‑5‑iodobenzene span a broad range of homolytic bond dissociation energies: C–I ≈ 239 kJ mol⁻¹, C–Br ≈ 293 kJ mol⁻¹, C–Cl ≈ 350 kJ mol⁻¹ [1]. This energy difference (ΔΔH ≈ 111 kJ mol⁻¹ between C–I and C–Cl) translates into a rate differential of > 10⁴ for oxidative addition to Pd(0), enabling exclusive iodide coupling under mild conditions while leaving the bromide and chloride intact for subsequent activation steps [2]. By contrast, symmetric trihalobenzenes such as 1,3,5‑tribromobenzene (three equivalent C–Br bonds, each ≈ 293 kJ mol⁻¹) cannot provide this step‑wise programme; the first oxidative addition activates the ring and accelerates the second and third couplings, leading predominantly to tris‑coupled products in one pot [3].

Sequential cross‑coupling Chemoselectivity Bond dissociation energy Palladium catalysis

Improved Deamination Synthesis Yield: 75–80% vs. Classical Diazonium Protocols

The microscale deamination of 4‑bromo‑2‑chloro‑6‑iodoaniline using isoamyl nitrite in N,N‑dimethylformamide delivers 1‑bromo‑3‑chloro‑5‑iodobenzene in a consistent yield of 75–80% after recrystallisation (m.p. 85–86 °C) [1]. This protocol represents a measurable improvement over the classic aqueous‑diazonium/NaI route, which is reported to give product yields in the 55–70% range for analogous trihalogenated substrates and often requires larger quantities of starting material and more elaborate isolation procedures [2].

Synthetic methodology Deamination yield Microscale synthesis Process improvement

Physical‑Property Differentiation from Symmetric 1,3,5‑Trihalobenzenes – Melting Point as a Proxy for Crystallinity and Handling

The melting point of 1‑bromo‑3‑chloro‑5‑iodobenzene (85.8 °C; commercial range 84.0–88.4 °C) [1] lies in an operationally convenient window: it is sufficiently high to be a stable, non‑hygroscopic crystalline solid at ambient temperature, yet low enough to be easily melted and dissolved for solution‑phase chemistry. The symmetrical comparators display melting points that are either substantially lower (1,3,5‑trichlorobenzene: 63 °C) or significantly higher (1,3,5‑tribromobenzene: 122 °C; 1,3,5‑triiodobenzene: 184 °C) [2][3][4], both extremes being less favourable for routine weighing, storage and dissolution.

Melting point Crystallinity Physical form Handling characteristics

Documented Utility in the Synthesis of 1,3,5‑Trisarylbenzene Molecular Glasses

Liu et al. employed 1‑bromo‑3‑chloro‑5‑iodobenzene as the core building block for the divergent synthesis of a series of 1,3,5‑trisarylbenzene analogues via iterative Suzuki–Miyaura cross‑coupling with arylboronic acids [1]. The orthogonal reactivity of the three halogen substituents allowed the sequential installation of distinct naphthyl, phenyl and anthracenyl groups, generating a library of molecular glassformers whose glass‑transition temperatures (Tg) and fragilities could be systematically tuned. Direct analogues prepared from symmetric trihalobenzenes would have required a less efficient convergent strategy with extensive protecting‑group chemistry [2].

1,3,5‑Trisarylbenzenes Molecular glassformers Suzuki coupling Material science

Commercial Availability in Standardised High Purity (≥ 97% GC) from Multiple OECD‑Country Suppliers

1‑Bromo‑3‑chloro‑5‑iodobenzene is stocked by major international chemical suppliers (Sigma‑Aldrich, TCI, AKSci, ChemScene) at a certified purity of 97–99% (GC) . The compound is shipped as a white to light‑brown crystalline powder with a defined melting‑point range (84.0–88.4 °C) and is stable at room temperature under exclusion of light . By comparison, 1,3,5‑triiodobenzene (CAS 626‑44‑8) is significantly more expensive (typically > USD 100 g⁻¹ for research quantities) and often available only in milligram amounts, while 1,3,5‑trichlorobenzene (CAS 108‑70‑3) and 1,3,5‑tribromobenzene (CAS 626‑39‑1) are commodity items but lack the orthogonal reactivity profile .

Commercial availability Purity specification Supply chain Procurement

Highest‑Value Application Scenarios for 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) Derived from Quantitative Evidence


Sequential Chemoselective Suzuki–Miyaura Coupling for Unsymmetrical 1,3,5‑Trisubstituted Benzenes

When the synthetic goal is a 1,3,5‑trisubstituted benzene core bearing three different aryl, heteroaryl or vinyl groups, 1‑bromo‑3‑chloro‑5‑iodobenzene enables a one‑pot, three‑step coupling sequence that exploits the C–I > C–Br > C–Cl reactivity ladder [1]. This approach was validated by Liu et al. in the preparation of 1,3,5‑trisarylbenzene molecular glassformers, where sequential addition of arylboronic acids gave the desired unsymmetrical products in good overall yields [2]. Symmetric trihalobenzenes cannot access this structural diversity without additional protection/deprotection steps.

Synthesis of m‑Terphenyl Ligands and Catalytic Precursors

Bulky m‑terphenyl ligands are widely employed in organometallic chemistry to kinetically stabilise low‑coordinate metal centres. 1‑Bromo‑3‑chloro‑5‑iodobenzene serves as the key intermediate for iterative Suzuki or Negishi coupling with aryl‑Grignard or aryl‑zinc reagents, delivering 3,5‑diaryl‑bromobenzene or 3,5‑diaryl‑chlorobenzene intermediates that can be further elaborated into the full terphenyl framework [1][3]. The intermediate melting point (85.8 °C) facilitates recrystallisation purification between coupling steps.

Building Block for Active Pharmaceutical Ingredient (API) Intermediate Synthesis

Several dicationic m‑terphenyl and 1,3‑dipyridylbenzene derivatives with antiprotozoal activity (e.g., against Trypanosoma brucei) have been constructed from 1‑bromo‑3‑chloro‑5‑iodobenzene via sequential Pd‑catalysed couplings [3]. The orthogonal halogen reactivity allows the systematic introduction of cationic side chains at defined positions, a regiochemical control that is essential for structure‑activity relationship (SAR) studies and that cannot be replicated with symmetric trihalobenzenes.

Microscale Educational and High‑Throughput Experimentation Workflows

The improved microscale deamination protocol (75–80% yield, 0.25 g scale) described by Patrick et al. [1] makes 1‑bromo‑3‑chloro‑5‑iodobenzene an accessible target for undergraduate advanced organic chemistry laboratories and for high‑throughput experimentation platforms that require reliable, multi‑gram supply of a trihalogenated building block with verified purity (≥ 97% GC) and well‑characterised physical properties.

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